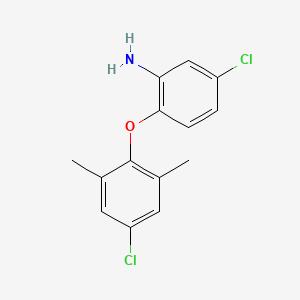

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline

Description

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline (molecular formula: C₁₄H₁₃Cl₂NO) is a halogenated aniline derivative featuring a dichlorinated aromatic core and a dimethyl-substituted phenoxy group. Its SMILES notation is CC1=CC(=CC(=C1OC2=C(C=C(C=C2)Cl)N)C)Cl, and its InChIKey is XFQMQHXBYPNFFZ-UHFFFAOYSA-N . The compound’s predicted collision cross-section (CCS) values, determined via computational methods, vary depending on adduct formation. For example, the [M+H]+ ion has a CCS of 160.3 Ų, while the [M+Na]+ adduct is larger at 177.5 Ų .

Properties

Molecular Formula |

C14H13Cl2NO |

|---|---|

Molecular Weight |

282.2 g/mol |

IUPAC Name |

5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline |

InChI |

InChI=1S/C14H13Cl2NO/c1-8-5-11(16)6-9(2)14(8)18-13-4-3-10(15)7-12(13)17/h3-7H,17H2,1-2H3 |

InChI Key |

XFQMQHXBYPNFFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)Cl)N)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline typically involves the following steps:

Nitration: The starting material, 2,6-dimethylphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group, forming 2,6-dimethylaniline.

Chlorination: The 2,6-dimethylaniline is chlorinated to introduce the chloro groups.

Coupling Reaction: Finally, the chlorinated 2,6-dimethylaniline is coupled with 5-chloro-2-nitrophenol to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein binding.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of halogenated anilines with diverse substituents on the phenoxy ring. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on CCS :

- The presence of bulky groups (e.g., 2,6-dimethyl in the target compound) increases CCS compared to analogs with single methyl groups (e.g., 155.8 Ų for 4-Cl,3-methyl substitution) . This suggests that steric hindrance and molecular volume are critical determinants of CCS.

- Sodium adducts ([M+Na]+) consistently exhibit higher CCS values due to ion size and charge distribution .

Market and Commercial Status: The hydrochloride salt of the target compound is available at 95% purity, indicating its use as a synthetic intermediate . 5-Chloro-2-(4-chlorophenoxy)aniline, a simpler analog lacking methyl groups, has established global market demand, with production projected to grow through 2025 .

Dimethyl vs. Monomethyl: The 2,6-dimethyl substitution in the target compound may improve steric stability compared to mono-methylated analogs, influencing reactivity in coupling reactions .

Research Gaps: None of the compared compounds have published literature on synthesis, biological activity, or industrial applications, highlighting a need for focused studies .

Biological Activity

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is a chlorinated aniline derivative with potential applications in various fields, including medicinal chemistry and agricultural sciences. This compound is of interest due to its biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound is characterized by its unique molecular structure, which influences its reactivity and biological interactions. The presence of chlorine and methyl groups on the aromatic rings enhances its lipophilicity and may contribute to its biological efficacy.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. These interactions can alter enzyme activities, disrupt cellular signaling pathways, and modulate gene expression.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

- In vitro assays showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

- A comparative study indicated that it has a higher antibacterial potency than other similar compounds, such as 4-chloroaniline derivatives.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties:

- Cell-based assays revealed that it reduces the production of pro-inflammatory cytokines in activated macrophages.

- In animal models, treatment with this compound led to decreased swelling and inflammation in induced arthritis models.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies:

- Cytotoxicity assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated dose-dependent inhibition of cell proliferation.

- Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant antibacterial activity against E. coli and S. aureus | Disk diffusion method |

| Study 2 | Reduced inflammatory markers in LPS-stimulated macrophages | ELISA assays |

| Study 3 | Induced apoptosis in MCF-7 cells | Flow cytometry analysis |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Chloroaniline | Moderate | Low | Low |

| 3-Methyl-aniline | Low | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.